molecular formula C74H70CaN4O14S4 B13143980 Acid Blue 5 (hemicalcium)

Acid Blue 5 (hemicalcium)

Cat. No.: B13143980
M. Wt: 1407.7 g/mol
InChI Key: IKTWUFDSDVXCHN-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Blue 5 (hemicalcium) involves the reaction of triphenylmethane derivatives with sulfonic acid groups.

Industrial Production Methods

Industrial production of Acid Blue 5 (hemicalcium) involves large-scale sulfonation reactions under controlled conditions. The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure complete sulfonation. The resulting product is then purified and crystallized to obtain the final dye .

Chemical Reactions Analysis

Types of Reactions

Acid Blue 5 (hemicalcium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced leuco forms, and substituted analogs of Acid Blue 5 (hemicalcium) .

Scientific Research Applications

Acid Blue 5 (hemicalcium) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acid Blue 5 (hemicalcium) involves its interaction with various molecular targets. In aqueous environments, the dye dissociates into its ionic components, which can interact with cellular structures and proteins. The dye’s sulfonic acid groups enable it to bind to specific sites, leading to its staining properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid Blue 5 (hemicalcium) is unique due to its specific sulfonation pattern and the presence of calcium ions, which enhance its stability and staining properties. Compared to other similar dyes, it offers distinct advantages in terms of color intensity and binding affinity .

Properties

Molecular Formula

C74H70CaN4O14S4

Molecular Weight

1407.7 g/mol

IUPAC Name

calcium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulfonate

InChI

InChI=1S/2C37H36N2O7S2.Ca/c2*1-3-38(25-27-11-7-5-8-12-27)31-19-15-29(16-20-31)37(33-23-34(40)36(48(44,45)46)24-35(33)47(41,42)43)30-17-21-32(22-18-30)39(4-2)26-28-13-9-6-10-14-28;/h2*5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46);/q;;+2/p-2

InChI Key

IKTWUFDSDVXCHN-UHFFFAOYSA-L

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2]

Origin of Product

United States

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